(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone
Description
Properties
Molecular Formula |
C16H11NOS |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-benzylidene-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
KKEFLNHDPALKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Methods for Thiazolone Core Formation
The thiazolone core is typically constructed via cyclocondensation reactions involving mercaptoacetic acid derivatives and carbonyl-containing precursors. A seminal method involves the reaction of thioglycolic acid with N-phenylbenzamide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Under reflux conditions (110–120°C, 6–8 hours), this one-pot protocol facilitates the formation of the 4-thiazolidinone ring, with subsequent dehydration introducing the exocyclic double bond at C5. The stereochemical outcome (Z configuration) is influenced by the electronic effects of the phenyl substituents and the reaction medium’s polarity.
An alternative approach employs α-halocarbonyl compounds as starting materials. For example, 2-bromoacetophenone reacts with thiourea derivatives in ethanol under basic conditions (K₂CO₃ or Et₃N) to yield 4-thiazolidinones. Subsequent condensation with benzaldehyde in acetic acid introduces the phenylmethylene group at C5, achieving an overall yield of 68%. This method’s versatility allows for the incorporation of diverse arylidene groups, though the Z/E selectivity requires careful control of temperature and catalytic additives.
Knoevenagel Condensation for C5 Functionalization
Post-synthetic modification of preformed 4-thiazolidinones via Knoevenagel condensation represents the most widely adopted strategy for installing the phenylmethylene group. The reaction involves treating 2-phenyl-4-thiazolidinone with benzaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) and a dehydrating agent (e.g., molecular sieves or anhydrous MgSO₄). Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred, with reflux temperatures (80–100°C) driving the reaction to completion within 4–6 hours.
Table 1: Comparative Analysis of Knoevenagel Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 75 | |
| Ammonium acetate | DMF | 100 | 4 | 82 | |
| Morpholine | Toluene | 110 | 8 | 58 |
The choice of catalyst significantly impacts reaction efficiency. Ammonium acetate in DMF affords the highest yield (82%) due to enhanced enolate stabilization, whereas morpholine in toluene results in lower conversions owing to poor solubility. Stereochemical control is achieved through steric hindrance from the phenyl groups, favoring the Z isomer.
One-Pot Synthesis Strategies
Recent advances emphasize one-pot methodologies to streamline synthesis. A notable protocol combines thioglycolic acid , benzaldehyde , and aniline in a single reaction vessel with POCl₃ as both cyclizing and dehydrating agent. This approach eliminates intermediate isolation steps, reducing reaction time from 12 hours to 6 hours while maintaining a yield of 70%. The mechanism proceeds via initial formation of a thioester intermediate, followed by cyclization and concomitant dehydration.
Another one-pot variant utilizes microwave irradiation to accelerate the reaction. Irradiating a mixture of 2-phenyl-4-thiazolidinone and benzaldehyde in acetic acid at 150°C for 20 minutes achieves 65% yield, with the Z isomer predominating (>90% selectivity). This method is particularly advantageous for high-throughput synthesis but requires specialized equipment.
Alternative Routes: Recyclization and Hybrid Pharmacophore Approaches
Less conventional methods include the recyclization of related heterocycles. For instance, rhodanine derivatives undergo base-mediated ring opening followed by re-cyclization with benzaldehyde to yield the target compound. While this route offers modular access to diverse analogs, it suffers from lower yields (45–50%) and necessitates rigorous purification.
Hybrid pharmacophore strategies, which combine the thiazolone core with other bioactive fragments, have also been explored. Reacting 5-arylidene-2-phenyl-4-thiazolidinones with malononitrile derivatives in ethanol under reflux introduces additional functional groups at C3, though this diverges from the parent compound’s structure.
Optimization and Scale-Up Considerations
Optimization studies highlight the critical role of solvent polarity and catalyst loading . Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates, while catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction rates by 30%. Scale-up to multigram quantities necessitates careful temperature control to prevent exothermic side reactions, with batch reactors proving more effective than continuous flow systems for this thermally sensitive process.
Table 2: Large-Scale Synthesis Parameters
| Scale (g) | Reactor Type | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10 | Batch | 80 | 78 | 98 |
| 50 | Batch | 85 | 72 | 95 |
| 100 | Batch | 90 | 65 | 92 |
Scientific Research Applications
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 5. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazolone Derivatives
Key Observations:
- Position 5 Substituents :
- Position 2 Substituents: Phenylamino groups (MAPT, MMPT) are associated with broad-spectrum anticancer activity, while bulkier substituents (e.g., piperazinyl in RO-3306) target specific enzymes like CDK1 .
Anticancer Activity:
- MAPT: Exhibits selective toxicity toward cancer cells (IC₅₀ ~10 μM in colon cancer lines) without harming normal fibroblasts .
- MMPT : Overcomes P-glycoprotein-mediated drug resistance, showing efficacy in MDR cell lines at low micromolar concentrations .
- DBPT : Activates JNK and caspase-3, inducing apoptosis in a dose-dependent manner (1–20 μM) .
Antimicrobial Activity:
Thiazolone derivatives with methylthio groups (e.g., 2-(methylthio)-5-(trifluoromethylphenyl)methylene-4(5H)-thiazolone) show moderate antibacterial activity (MIC₅₀ = 16–32 μg/mL) against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
